![molecular formula C10H9N3O3 B4747865 5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4747865.png)
5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound with a molecular formula of C10H8N4O3. The compound has gained attention due to its unique properties, which make it suitable for use in various research fields.
Mechanism of Action
The mechanism of action of 5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes or modulating signaling pathways. The compound has also been reported to interact with DNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole can affect various biochemical and physiological processes. The compound has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. It has also been shown to have anticonvulsant activity, which may be useful in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its unique properties, which make it suitable for use in various research fields. The compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using the compound is its potential toxicity, which may require caution in handling and disposal.
Future Directions
There are several future directions for the research on 5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, research could focus on developing new synthesis methods that may improve the yield and purity of the compound. Finally, further studies could be conducted to assess the potential toxicity of the compound and its impact on the environment.
Conclusion:
In conclusion, 5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various scientific research fields. Its unique properties make it suitable for use as an antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agent, as well as a fluorescent probe for the detection of metal ions. While there are potential advantages to using the compound in lab experiments, its potential toxicity requires caution in handling and disposal. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Scientific Research Applications
5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various scientific research fields. It has been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
5-methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-5-8(3-4-9(6)13(14)15)10-11-7(2)16-12-10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFXECLFGXVICM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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